1-(ethoxymethyl)-4-methoxybenzene
Overview
Description
1-(ethoxymethyl)-4-methoxybenzene: is an organic compound with the molecular formula C10H14O2. It is a derivative of anisole, where the methoxy group is substituted with an ethoxymethyl group at the para position. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: One common method to synthesize 1-(ethoxymethyl)-4-methoxybenzene involves the Williamson ether synthesis. This method typically involves the reaction of p-anisaldehyde with ethanol in the presence of a base such as sodium ethoxide.
Industrial Production Methods: Industrially, this compound can be produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(ethoxymethyl)-4-methoxybenzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. The ethoxymethyl group is an ortho/para-directing group, making the compound more reactive towards electrophiles.
Major Products Formed:
Oxidation: Formation of p-(Ethoxymethyl)benzaldehyde or p-(Ethoxymethyl)benzoic acid.
Reduction: Formation of p-(Ethoxymethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- 1-(ethoxymethyl)-4-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine:
- In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their antimicrobial, antifungal, and anticancer activities .
Industry:
- The compound is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma. It is also employed in the production of dyes and polymers .
Mechanism of Action
The mechanism by which 1-(ethoxymethyl)-4-methoxybenzene exerts its effects is primarily through its interaction with biological macromolecules. The ethoxymethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Anisole (Methoxybenzene): Anisole is structurally similar to 1-(ethoxymethyl)-4-methoxybenzene but has a methoxy group instead of an ethoxymethyl group.
p-Methoxybenzyl Alcohol: This compound has a methoxy group and a benzyl alcohol group at the para position. It is used in similar applications but has different reactivity and properties.
p-Ethoxybenzyl Alcohol: Similar to this compound but with an ethoxy group instead of an ethoxymethyl group. It is used in the synthesis of various organic compounds.
Uniqueness:
- The presence of the ethoxymethyl group in this compound provides unique reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
1-(ethoxymethyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJJDGWXCUOAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203758 | |
Record name | p-(Ethoxymethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55249-73-5 | |
Record name | Ethyl 4-methoxybenzyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55249-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(Ethoxymethyl)anisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055249735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(Ethoxymethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(ethoxymethyl)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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